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molecular formula C10H16O3 B047430 Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate CAS No. 23062-53-5

Methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate

Cat. No. B047430
M. Wt: 184.23 g/mol
InChI Key: LUBWUSMZFMBOIQ-UHFFFAOYSA-N
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Patent
US09139534B2

Procedure details

To a solution of methyl 4-hydroxybicyclo[2.2.2]octane-1-carboxylate (8.9 g, 48 mmol) in anhydrous THF (150 mL) at −78° C. was added n-butyl lithium (23 mL, 57.5 mmol, 2.5 M solution in hexane) over 30 min, followed by the slow addition of iodomethane (14 g, 98 mmol). The mixture was stirred at 60° C. for 3 h and quenched by addition of saturated aqueous ammonium chloride solution (50 mL). The resulting solution was concentrated and the residue was extracted with ethyl acetate (150 mL×2). The organic layers were combined and washed with brine, dried over magnesium sulfate and then concentrated. The residue was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether) to give the title product (6.5 g, 67%). 1H NMR (400 MHz, CDCl3) δ ppm 3.64 (s, 3H), 3.18 (s, 3H), 1.95-1.89 (m, 6H), 1.70-1.65 (m. 6H).
Quantity
8.9 g
Type
reactant
Reaction Step One
Quantity
23 mL
Type
reactant
Reaction Step One
Name
Quantity
150 mL
Type
solvent
Reaction Step One
Quantity
14 g
Type
reactant
Reaction Step Two
Yield
67%

Identifiers

REACTION_CXSMILES
[OH:1][C:2]12[CH2:9][CH2:8][C:5]([C:10]([O:12][CH3:13])=[O:11])([CH2:6][CH2:7]1)[CH2:4][CH2:3]2.[CH2:14]([Li])CCC.IC>C1COCC1>[CH3:14][O:1][C:2]12[CH2:3][CH2:4][C:5]([C:10]([O:12][CH3:13])=[O:11])([CH2:8][CH2:9]1)[CH2:6][CH2:7]2

Inputs

Step One
Name
Quantity
8.9 g
Type
reactant
Smiles
OC12CCC(CC1)(CC2)C(=O)OC
Name
Quantity
23 mL
Type
reactant
Smiles
C(CCC)[Li]
Name
Quantity
150 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
14 g
Type
reactant
Smiles
IC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
60 °C
Stirring
Type
CUSTOM
Details
The mixture was stirred at 60° C. for 3 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
quenched by addition of saturated aqueous ammonium chloride solution (50 mL)
CONCENTRATION
Type
CONCENTRATION
Details
The resulting solution was concentrated
EXTRACTION
Type
EXTRACTION
Details
the residue was extracted with ethyl acetate (150 mL×2)
WASH
Type
WASH
Details
washed with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over magnesium sulfate
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
The residue was purified by silica gel column chromatography (10% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
COC12CCC(CC1)(CC2)C(=O)OC
Measurements
Type Value Analysis
AMOUNT: MASS 6.5 g
YIELD: PERCENTYIELD 67%
YIELD: CALCULATEDPERCENTYIELD 68.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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